N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted at the 3-position with a sulfanyl-linked acetamide group (N-(3,5-dimethoxyphenyl)) and at the 7-position with a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c1-30-16-6-4-5-15(11-16)26-7-8-27-20(21(26)29)24-25-22(27)33-13-19(28)23-14-9-17(31-2)12-18(10-14)32-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUCQSSZUWRCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, alkynylcyclobutanols, and various catalysts such as Rhodium (III) complexes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazolopyrazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyrazine core can bind to enzymes or receptors, modulating their activity. The methoxy groups and sulfanylacetamide moiety may enhance the compound’s binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a key feature shared with several analogs:
- 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide (): Substituents: Replaces the 3-methoxyphenyl group with a 4-chlorobenzylsulfanyl moiety and substitutes the acetamide-linked 3,5-dimethoxyphenyl with a 2,5-dimethylphenyl group. Applications: Chlorobenzyl derivatives are often associated with antimicrobial or antiparasitic activity .
- 8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (): Substituents: Features amino and bulky tert-butyl groups on the triazolopyrazine core. Impact: The tert-butyl groups increase steric hindrance and lipophilicity, which may enhance membrane permeability but reduce solubility. The amino group could facilitate hydrogen bonding .
Sulfanyl-Acetamide Derivatives with Alternate Heterocycles
- N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Core Structure: Replaces triazolopyrazine with a 1,2,4-triazole ring. Substituents: Includes a pyridinyl group and ethyl substituent on the triazole.
Agrochemical Analogs
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) (): Core Structure: Uses an oxazolidinyl ring instead of triazolopyrazine. Applications: A known fungicide, highlighting the role of acetamide derivatives in agrochemical design. The methoxy group here may mimic the target compound’s 3-methoxyphenyl substituent .
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | [1,2,4]triazolo[4,3-a]pyrazine | 3-methoxyphenyl (position 7); N-(3,5-dimethoxyphenyl)sulfanyl-acetamide (position 3) | Anticancer, antimicrobial |
| 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide | [1,2,4]triazolo[4,3-a]pyrazine | 4-chlorobenzylsulfanyl; N-(2,5-dimethylphenyl)acetamide | Antimicrobial |
| N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 1,2,4-triazole | Pyridinyl; ethyl; N-(3,5-dimethylphenyl)acetamide | Enzyme inhibition |
| Oxadixyl | Oxazolidinyl | 2,6-dimethylphenyl; methoxy | Fungicide |
Physicochemical Properties
- Solubility : The polar oxo group in the triazolopyrazine core may counteract the hydrophobicity of methoxy groups, enhancing aqueous solubility relative to tert-butyl analogs () .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyrazine core linked to a dimethoxyphenyl group and a methoxyphenyl group. Its molecular formula is with a molecular weight of 495.6 g/mol. The presence of multiple functional groups enhances its potential for various interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.6 g/mol |
| CAS Number | 1223994-76-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert effects through:
- Enzyme Inhibition : Compounds in the triazolopyrazine class often inhibit key enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Anticancer Properties : Initial evaluations indicate that this compound may inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds from the same class have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and CCRF-CEM (leukemia) with notable IC50 values indicating effective growth inhibition .
Antioxidant Activity
The compound's antioxidant properties have been evaluated using various assays. For example:
- DPPH Scavenging Activity : Similar compounds have shown IC50 values ranging from 16.97 to 21.40 µg/mL, suggesting strong free radical scavenging capabilities .
Antidiabetic Activity
Some studies have reported that related compounds exhibit blood glucose-lowering effects in diabetic models:
- Streptozotocin-Induced Models : Compounds showed significant reductions in blood glucose levels, with some achieving up to 59% reduction .
Study on Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated a series of triazolopyrazines for their anticancer activity. Among these compounds:
- Compound 2d exhibited moderate anticancer activity with a growth inhibition rate of 44.59% against leukemia cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazolopyrazine Core : Achieved through cyclization reactions.
- Attachment of Functional Groups : Involves nucleophilic substitution reactions to introduce the methoxy and dimethoxy groups.
- Amide Bond Formation : Final step involves creating the acetamide linkage through standard amide synthesis techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
